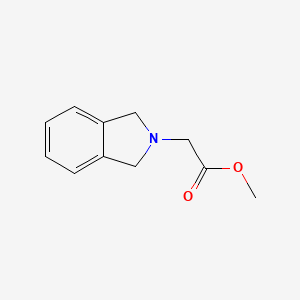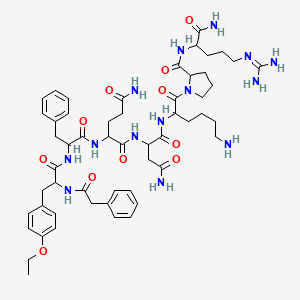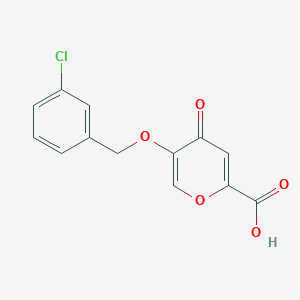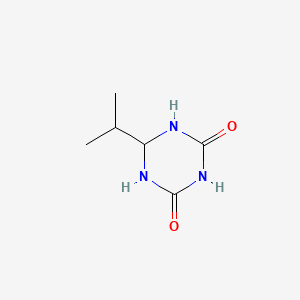![molecular formula C12H14N2OS B12121367 2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- CAS No. 100134-69-8](/img/structure/B12121367.png)
2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure This compound is part of the imidazole family, which is known for its diverse chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- typically involves the reaction of imidazole derivatives with sulfur-containing reagents. One common method is the S-alkylation of imidazole-2-thione with appropriate alkyl halides under basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- involves its interaction with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylimidazole-2-thione: Similar in structure but with two methyl groups instead of the 4-methoxyphenyl group.
2-Imidazolidinethione: A cyclic thiourea with a similar imidazole core but different substituents.
Uniqueness
The presence of the 4-methoxyphenyl group in 2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other imidazole derivatives and enhances its utility in various applications .
Propiedades
Número CAS |
100134-69-8 |
|---|---|
Fórmula molecular |
C12H14N2OS |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
3-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C12H14N2OS/c1-15-11-4-2-10(3-5-11)6-8-14-9-7-13-12(14)16/h2-5,7,9H,6,8H2,1H3,(H,13,16) |
Clave InChI |
HLGQEPDUWMDPKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCN2C=CNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)

![Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-](/img/structure/B12121289.png)
![4-(2-furylmethyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12121296.png)
![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)






![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)


